Cyclopropyl 3-methylphenyl ketone

Lipophilicity Physicochemical Properties Medicinal Chemistry

Why accept functional approximations when structural precision dictates synthetic success? Cyclopropyl 3-methylphenyl ketone (CAS 150668-37-4) delivers a defined meta-methyl substitution pattern, producing a Log P of 2.58—quantifiably distinct from its para isomer (Log P 3.02). This difference is critical for lead optimization in drug discovery. Research demonstrates that substitution position on the phenyl ring (ortho, meta, para) drastically alters both lipophilicity and chemical reactivity, particularly in SmI₂-catalyzed couplings where conformational and electronic effects govern reaction outcomes. Procuring this exact isomer eliminates the risk of failed reactions or misleading SAR data caused by generic substitution. As a research intermediate for medicinal chemistry and organic synthesis, it is available from qualified suppliers with batch-specific analytical documentation. Choose precision over approximation—your synthetic pathway depends on it.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 150668-37-4
Cat. No. B142154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 3-methylphenyl ketone
CAS150668-37-4
SynonymsCYCLOPROPYL 3-METHYLPHENYL KETONE
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2CC2
InChIInChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3
InChIKeyBKPSILXHXNLDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl 3-Methylphenyl Ketone (CAS 150668-37-4): Core Properties for Informed Procurement


Cyclopropyl 3-methylphenyl ketone (CAS 150668-37-4) is an aromatic ketone featuring a cyclopropyl group bonded to a 3-methylphenyl moiety . With a molecular formula of C11H12O and a molecular weight of 160.21 g/mol, it is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry and organic synthesis . The strained cyclopropyl ring imparts unique reactivity, while the meta-methyl substitution on the phenyl ring influences its physicochemical properties, distinguishing it from other regioisomers and alkyl-substituted cyclopropyl ketones [1].

Why Cyclopropyl 3-Methylphenyl Ketone Cannot Be Assumed Interchangeable with Regioisomers or Alkyl Analogs


The assumption of functional interchangeability among cyclopropyl ketones is not supported by structure-activity relationship (SAR) data. The position of the methyl group on the phenyl ring (ortho, meta, or para) is known to drastically alter both physicochemical properties, such as lipophilicity, and chemical reactivity . Computational studies on the SmI2-catalyzed coupling of cyclopropyl ketones provide a mechanistic basis for these differences, demonstrating that ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity compared to their para- and meta-substituted counterparts due to specific conformational and electronic effects [1]. This highlights that precise molecular structure is a critical determinant of performance in both synthetic and potential biological applications, making generic substitution a high-risk strategy.

Evidence-Based Selection Guide for Cyclopropyl 3-Methylphenyl Ketone


Lipophilicity (LogP) Comparison of Cyclopropyl 3-Methylphenyl Ketone and Its Para Isomer

Cyclopropyl 3-methylphenyl ketone has a reported calculated partition coefficient (Log P) of 2.58 . Its structural isomer, cyclopropyl 4-methylphenyl ketone (the para-substituted variant), has a reported Log P of 3.02 . This difference in lipophilicity is a direct consequence of the methyl group position and can significantly impact compound behavior in biological assays, affecting membrane permeability and non-specific binding.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones in SmI2-Catalyzed Coupling Reactions

Computational studies on SmI2-catalyzed intermolecular couplings reveal a fundamental difference in reactivity between aryl and alkyl cyclopropyl ketones [1]. Aryl cyclopropyl ketones, such as the target compound, benefit from a stabilized ketyl radical intermediate via conjugation with the aryl ring. This stabilization facilitates the cyclopropyl fragmentation step, which is a key part of the catalytic cycle. In contrast, alkyl cyclopropyl ketones lack this conjugation, resulting in higher energy barriers for both reduction and fragmentation, thus making them less suitable for this specific type of catalytic transformation.

Organic Synthesis Radical Chemistry Catalysis

Impact of Aryl Substitution Pattern on Cyclopropyl Ketone Reactivity

Further analysis of the SmI2-catalyzed system indicates that the substitution pattern on the aryl ring profoundly impacts reactivity [1]. Ortho-substituted phenyl cyclopropyl ketones were found computationally to have superior reactivity relative to meta- and para-substituted analogs. This is attributed to a 'pretwisted' conformation in the ortho isomers that circumvents the steric hindrance of a key intermediate (the 'gauche styrene intermediate'), facilitating radical trapping. While not a direct measurement of the target compound itself, this evidence demonstrates that the meta-substituted structure of Cyclopropyl 3-methylphenyl ketone places it in a distinct reactivity class compared to an ortho-substituted isomer.

Structure-Activity Relationship Conformational Analysis Reaction Kinetics

Availability and Purity Specifications of Cyclopropyl 3-Methylphenyl Ketone

Commercially, Cyclopropyl 3-methylphenyl ketone is available with a specified minimum purity of 95+% or 97% . While this is a baseline specification for procurement, it is an important differentiator when compared to sourcing custom-synthesized or non-commercial analogs, which may require additional analytical verification, time, and cost. The established commercial availability from multiple research chemical suppliers provides a procurement advantage.

Procurement Specifications Chemical Sourcing

Recommended Research Applications for Cyclopropyl 3-Methylphenyl Ketone


Synthetic Intermediate in Radical Cycloaddition Methodologies

As a member of the aryl cyclopropyl ketone class, Cyclopropyl 3-methylphenyl ketone is a suitable candidate for exploration in SmI2-catalyzed intermolecular couplings with alkenes and alkynes to generate substituted cyclopentenes, as described in recent literature [1]. Its meta-methyl substitution provides a specific electronic and steric environment to probe the scope and limitations of this reaction, contrasting with more reactive ortho-substituted variants [1].

Medicinal Chemistry Building Block Requiring Defined Meta-Substitution

This compound serves as a key building block for drug discovery projects where a specific meta-substitution pattern on an aryl cyclopropyl ketone is required by SAR. The quantifiable difference in lipophilicity (Log P = 2.58) compared to its para isomer (Log P = 3.02) makes it a distinct choice for modulating physicochemical properties of lead compounds .

Reference Standard in Conformational and Reactivity Studies

The distinct reactivity profile of aryl cyclopropyl ketones based on substitution pattern, as elucidated by computational studies, makes Cyclopropyl 3-methylphenyl ketone a useful model compound for investigating the link between ketone conformation and reaction outcomes. Its meta-substitution offers a contrasting benchmark against the behavior of ortho- and para-substituted analogs [1].

Technical Documentation Hub

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